molecular formula C28H24N2O3 B3993342 N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide

Cat. No.: B3993342
M. Wt: 436.5 g/mol
InChI Key: NHTQVZZHFRDAPM-UHFFFAOYSA-N
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Description

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide: is a complex organic compound that features a carbazole moiety linked to a benzamide structure through a hydroxypropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the preparation of the 9H-carbazole derivative. This can be achieved through the reaction of carbazole with appropriate reagents under controlled conditions.

    Hydroxypropoxyphenyl Intermediate: The next step involves the synthesis of the hydroxypropoxyphenyl intermediate. This is typically done by reacting phenol derivatives with epichlorohydrin in the presence of a base to form the hydroxypropoxy group.

    Coupling Reaction: The final step involves coupling the carbazole derivative with the hydroxypropoxyphenyl intermediate and then reacting this product with benzoyl chloride to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}methanamide: Similar structure but with a methanamide group.

Uniqueness

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c31-22(18-30-26-12-6-4-10-24(26)25-11-5-7-13-27(25)30)19-33-23-16-14-21(15-17-23)29-28(32)20-8-2-1-3-9-20/h1-17,22,31H,18-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTQVZZHFRDAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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